(+)-cis,trans-Abscisic Acid-L-phenylalanine
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Overview
Description
(+)-cis,trans-Abscisic Acid-L-phenylalanine is a conjugate of abscisic acid and L-phenylalanine Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-phenylalanine is an essential amino acid used in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-phenylalanine typically involves the conjugation of abscisic acid with L-phenylalanine. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the carboxyl group of abscisic acid and the amino group of L-phenylalanine .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These microorganisms can be engineered to express enzymes that catalyze the conjugation of abscisic acid and L-phenylalanine, resulting in a more efficient and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the phenyl ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced amide or ester bonds .
Scientific Research Applications
(+)-cis,trans-Abscisic Acid-L-phenylalanine has several scientific research applications, including:
Plant Biology: It is used to study the role of abscisic acid in plant stress responses and development.
Biochemistry: The compound is used to investigate the biosynthesis and metabolism of abscisic acid and its conjugates.
Mechanism of Action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-phenylalanine involves its interaction with specific molecular targets and pathways. Abscisic acid is known to bind to receptors in plant cells, triggering a cascade of signaling events that regulate various physiological processes. The conjugation with L-phenylalanine may enhance its stability and bioavailability, allowing for more effective modulation of these pathways .
Comparison with Similar Compounds
Similar Compounds
Abscisic Acid: The parent compound, involved in plant stress responses and development.
L-Phenylalanine: An essential amino acid used in protein biosynthesis.
Abscisic Acid Conjugates: Other conjugates of abscisic acid with different amino acids or molecules.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-phenylalanine is unique due to its specific combination of abscisic acid and L-phenylalanine, which may confer distinct properties and applications compared to other abscisic acid conjugates. Its potential to modulate plant stress responses and development makes it a valuable compound for research and agricultural applications .
Properties
Molecular Formula |
C24H29NO5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2S)-2-[[(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-16(10-11-24(30)17(2)13-19(26)15-23(24,3)4)12-21(27)25-20(22(28)29)14-18-8-6-5-7-9-18/h5-13,20,30H,14-15H2,1-4H3,(H,25,27)(H,28,29)/b11-10+,16-12-/t20-,24?/m0/s1 |
InChI Key |
MQONBIRAURHDNE-YTGOSCMQSA-N |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CC=CC=C2)C(=O)O)C)O)(C)C |
Origin of Product |
United States |
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